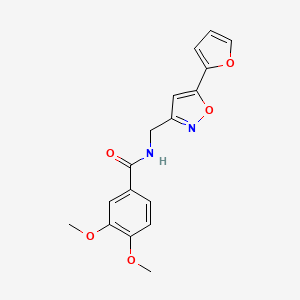
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, also known as FGIN-1-27, is a compound that has been extensively studied for its potential therapeutic applications. FGIN-1-27 belongs to the class of isoxazoles, which have been found to have various biological activities.
作用机制
The exact mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood. However, studies have suggested that it may act through multiple pathways. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to modulate the activity of various proteins involved in cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been found to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to decrease the production of reactive oxygen species and nitric oxide, which can contribute to oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide in lab experiments is its high potency and specificity. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have a low IC50 value, indicating that it can effectively inhibit the activity of its target proteins. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have low toxicity in animal models, making it a safe compound to use in lab experiments.
One limitation of using N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have a short half-life in vivo, which can limit its effectiveness in certain animal models.
未来方向
There are several potential future directions for research on N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide may have potential applications in the treatment of inflammatory bowel disease and rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide and its potential therapeutic applications.
合成方法
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process. The first step involves the synthesis of 3,4-dimethoxybenzaldehyde, which is then reacted with hydroxylamine to form the corresponding oxime. The oxime is then cyclized to form the isoxazole ring, which is subsequently reacted with furfural to form the final product, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide.
科学研究应用
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to protect against neuronal cell death in animal models of stroke and Parkinson's disease. It has also been found to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have anti-cancer properties, inhibiting the growth of various cancer cell lines.
属性
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-21-13-6-5-11(8-15(13)22-2)17(20)18-10-12-9-16(24-19-12)14-4-3-7-23-14/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOXKKSDKYOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

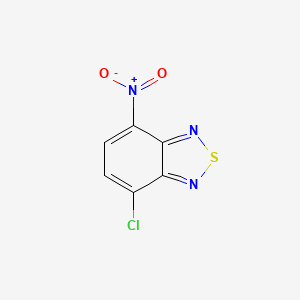

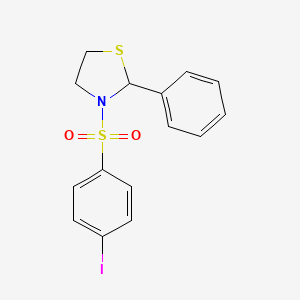
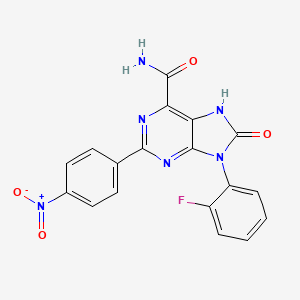
![3-[4-(Trifluoromethyl)phenyl]morpholine](/img/structure/B2905402.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905407.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2905408.png)
![Tert-butyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B2905410.png)
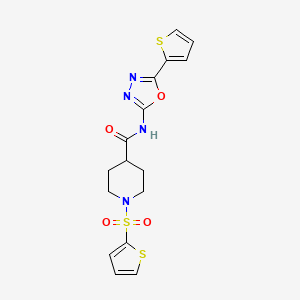
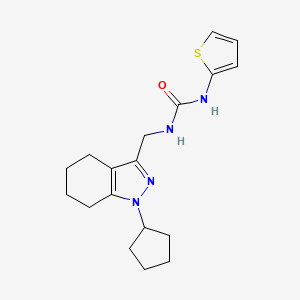
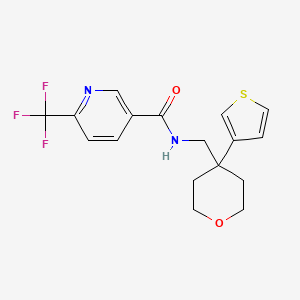
![2-(1-Methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetonitrile](/img/structure/B2905414.png)
![N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2905418.png)